N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine
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Overview
Description
N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine: is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with cyclohexyl and ethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with cyclohexylamine and ethoxy groups. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane . The reaction yields are generally high, ranging from 50% to 89%, depending on the specific conditions and reagents used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The triazine ring is particularly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols can react with this compound under mild conditions to form substituted triazines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used to modify the functional groups on the triazine ring.
Major Products Formed: The major products formed from these reactions include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry: N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine is widely used as a building block in organic synthesis. Its reactivity towards nucleophiles makes it a valuable intermediate for the preparation of complex molecules .
Biology and Medicine: In biological research, this compound has been studied for its potential antitumor and antimicrobial properties. It is also used in the development of enzyme inhibitors and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of herbicides, polymer stabilizers, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine involves its interaction with nucleophilic sites on target molecules. The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. This mechanism is particularly relevant in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- 4,6-Dimethoxy-1,3,5-triazin-2-amine
- 4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
Uniqueness: N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of cyclohexyl and ethoxy groups enhances its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-cyclohexyl-4,6-diethoxy-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-3-18-12-15-11(16-13(17-12)19-4-2)14-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQJHNBSNZXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2CCCCC2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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